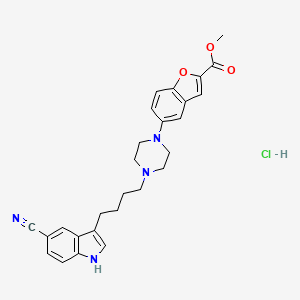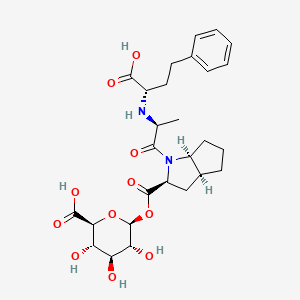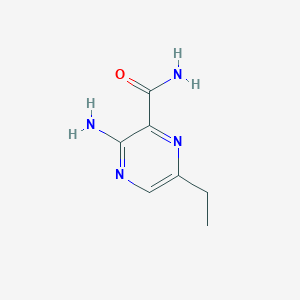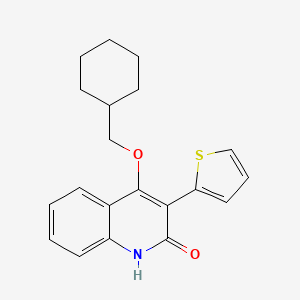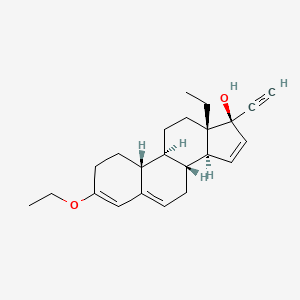
Gestodene-3-ethoxy Dienol Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gestodene-3-ethoxy Dienol Ether: is a synthetic compound with the molecular formula C23H30O2 and a molecular weight of 338.49 g/mol . It is an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to hormonal contraceptives. This compound is known for its role in the synthesis of 6β-Hydroxy-gestodene, an impurity of Gestodene, which is an orally active gestogen with a progesterone-like profile of activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gestodene-3-ethoxy Dienol Ether involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of the compound is formed through a series of cyclization reactions.
Introduction of Functional Groups: Ethoxy and dienol groups are introduced through specific reactions, such as etherification and hydroxylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Gestodene-3-ethoxy Dienol Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Gestodene-3-ethoxy Dienol Ether is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the synthesis of steroidal compounds.
Biology: In biological research, this compound is used to study the effects of synthetic hormones on cellular processes. It serves as a model compound for understanding hormone-receptor interactions.
Medicine: this compound is a key intermediate in the production of hormonal contraceptives. It helps in the synthesis of gestodene, which is used in combination with estrogen in oral contraceptives.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of hormonal drugs. Its role as an intermediate makes it crucial for the synthesis of various therapeutic agents.
Wirkmechanismus
The mechanism of action of Gestodene-3-ethoxy Dienol Ether involves its conversion to gestodene, which acts as a progestogen. Gestodene binds to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding leads to the activation of specific genes that regulate reproductive processes, such as ovulation and menstruation .
Molecular Targets and Pathways:
Progesterone Receptors: Gestodene binds to these receptors, leading to the activation of downstream signaling pathways.
Gene Regulation: The binding of gestodene to progesterone receptors influences the expression of genes involved in reproductive health.
Vergleich Mit ähnlichen Verbindungen
Gestodene-3-methoxy Dienol Ether: Similar in structure but with a methoxy group instead of an ethoxy group.
6β-Hydroxy-gestodene: An impurity of gestodene with a hydroxyl group at the 6β position.
Uniqueness: Gestodene-3-ethoxy Dienol Ether is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of gestodene. Its ethoxy group provides distinct chemical properties that influence its reactivity and stability.
Eigenschaften
Molekularformel |
C23H30O2 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,12,14-15,18-21,24H,4,6,8-11,13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
QOOINMYJJAQLFS-GOMYTPFNSA-N |
Isomerische SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1C=C[C@]2(C#C)O)OCC |
Kanonische SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1C=CC2(C#C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



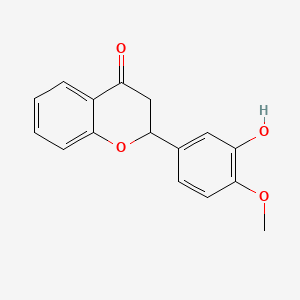
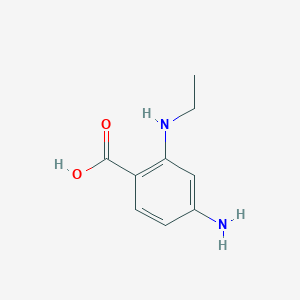
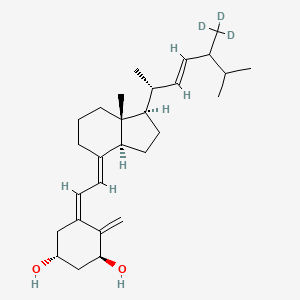
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
